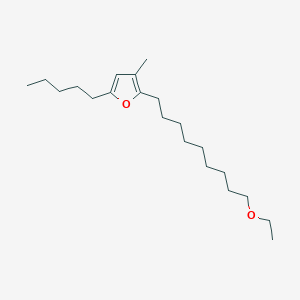
2-(9-Ethoxynonyl)-3-methyl-5-pentylfuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(9-Ethoxynonyl)-3-methyl-5-pentylfuran is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing four carbon atoms and one oxygen atom. This specific compound is notable for its unique structure, which includes a long ethoxynonyl chain and a pentyl group, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Ethoxynonyl)-3-methyl-5-pentylfuran typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylfuran and 1-bromo-9-ethoxynonane.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions involving water. A common solvent used is tetrahydrofuran (THF).
Catalysts: Palladium-based catalysts, such as palladium on carbon (Pd/C), are often employed to facilitate the coupling reaction.
Temperature and Time: The reaction is typically conducted at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(9-Ethoxynonyl)-3-methyl-5-pentylfuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or carboxylic acids.
Reduction: Reduction reactions can convert the furan ring into a tetrahydrofuran ring.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using hydrogen gas (H2) in the presence of a palladium catalyst is a typical method.
Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) can be used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions include furanones, tetrahydrofurans, and various substituted furans, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(9-Ethoxynonyl)-3-methyl-5-pentylfuran has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 2-(9-Ethoxynonyl)-3-methyl-5-pentylfuran involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic amino acids in proteins, potentially affecting their function. Additionally, the long ethoxynonyl chain may interact with lipid membranes, altering their properties and influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(9-Methoxynonyl)-3-methyl-5-pentylfuran: Similar in structure but with a methoxy group instead of an ethoxy group.
2-(9-Ethoxynonyl)-3-methyl-5-hexylfuran: Similar but with a hexyl group instead of a pentyl group.
Uniqueness
2-(9-Ethoxynonyl)-3-methyl-5-pentylfuran is unique due to its specific combination of an ethoxynonyl chain and a pentyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
88646-99-5 |
|---|---|
Molekularformel |
C21H38O2 |
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
2-(9-ethoxynonyl)-3-methyl-5-pentylfuran |
InChI |
InChI=1S/C21H38O2/c1-4-6-12-15-20-18-19(3)21(23-20)16-13-10-8-7-9-11-14-17-22-5-2/h18H,4-17H2,1-3H3 |
InChI-Schlüssel |
CTQDLZJFCVDLOP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC(=C(O1)CCCCCCCCCOCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


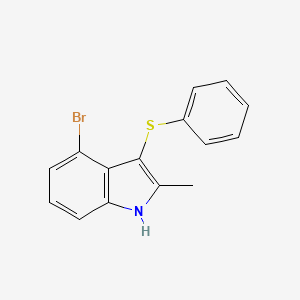
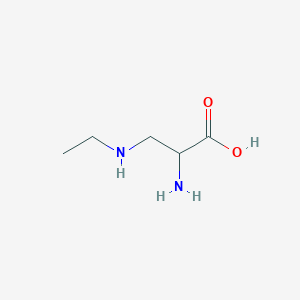
![6-Quinolinamine, 2-[(4-phenyl-1-piperazinyl)methyl]-](/img/structure/B15211180.png)
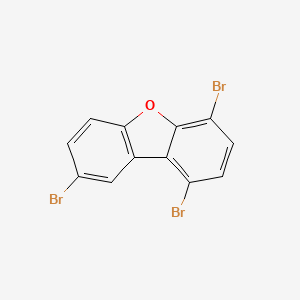
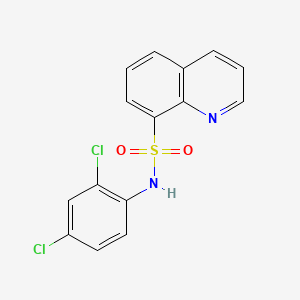
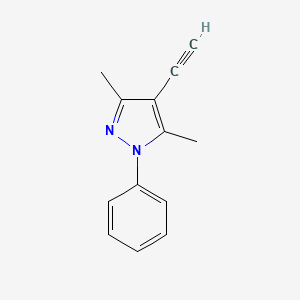
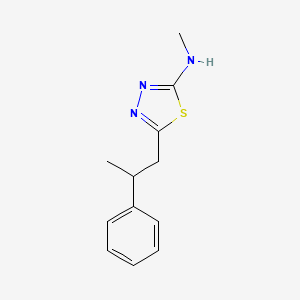
![[(2,5-Dioxooxolan-3-yl)oxy]acetic acid](/img/structure/B15211219.png)

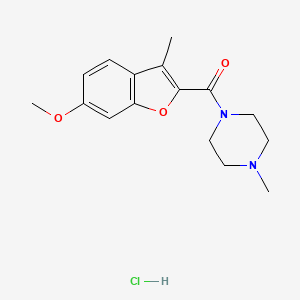
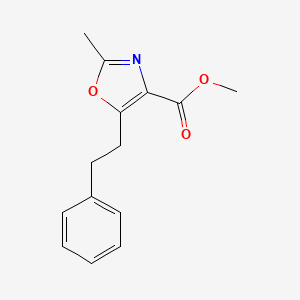

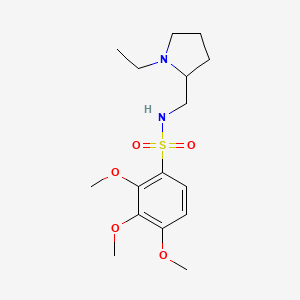
![3-Benzyl-1-[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B15211259.png)
